2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with amino, chloro, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with pyrrolidine. This reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, and in a solvent like ethanol or methanol . The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). The product is then isolated by filtration and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Aromatic nucleophilic substitution (SNAr): This reaction involves the substitution of the chloro group with nucleophiles such as amines or alkoxides.
Condensation reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides
Solvents: Ethanol, methanol
Bases: Sodium hydroxide
Major Products Formed
Amination products: Substitution of the chloro group with an amine
Condensation products: Formation of imines or hydrazones from the aldehyde group
Scientific Research Applications
2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes and receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with nucleic acid-related enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde.
2-Chloropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
Uniqueness
This compound is unique due to the presence of the pyrrolidinyl group, which can impart specific steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with tailored biological or material properties .
Properties
IUPAC Name |
2-amino-4-chloro-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-7-6(5-15)8(13-9(11)12-7)14-3-1-2-4-14/h5H,1-4H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCLUZSQORFOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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